2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole
CAS No.:
Cat. No.: VC17702165
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN2 |
|---|---|
| Molecular Weight | 176.19 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1-methylimidazole |
| Standard InChI | InChI=1S/C10H9FN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 |
| Standard InChI Key | CNKALVLXLPJYIZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Fluorophenyl)-1-methyl-1H-imidazole features a bicyclic structure comprising an imidazole ring substituted at the 1-position with a methyl group and at the 2-position with a 4-fluorophenyl moiety. The molecular formula is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol . The fluorine atom at the para position of the phenyl ring introduces electronic effects that influence both reactivity and biological interactions, while the methyl group enhances lipophilicity and metabolic resistance .
Table 1: Comparative Molecular Properties of Related Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(4-Fluorophenyl)-1-methyl-1H-imidazole | C₁₀H₉FN₂ | 176.19 | 4-Fluorophenyl, N1-methyl |
| 4-Phenyl-imidazole | C₉H₈N₂ | 144.18 | Phenyl, unsubstituted |
| 2-(4-Fluorophenyl)-4-(trifluoromethyl)-1H-imidazole | C₁₁H₈F₄N₂ | 244.19 | 4-Fluorophenyl, CF₃ group |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct spectral patterns. For example, the ¹H NMR spectrum of 2-(4-fluorophenyl)-1H-benzo[d]imidazole shows aromatic proton resonances at δ 8.21–8.16 ppm (fluorophenyl protons) and δ 7.56 ppm (imidazole protons), with fluorine coupling constants (³J₆H-F = 8.45 Hz) confirming the para-substitution pattern . The ¹⁹F NMR signal at δ −111.04 ppm further corroborates the fluorophenyl group’s electronic environment .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
| Method | Reagents/Catalysts | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd-mediated cross-coupling | Pd(OAc)₂, Xantphos, K₂CO₃ | 62 | >98 |
| Imidazole ring condensation | α-Bromo-ketone, formamide | 45 | 95 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF | 58 | 97 |
Optimization of Reaction Conditions
Key parameters influencing yield include reaction temperature (optimal range: 80–100°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol% Pd). The use of Xantphos as a ligand enhances catalytic efficiency by stabilizing the palladium intermediate during cross-coupling . Post-synthetic purification often involves recrystallization from ethanol/water mixtures, yielding high-purity (>98%) crystalline product .
Pharmacological Applications and Mechanisms
IDO Inhibition and Cancer Immunotherapy
2-(4-Fluorophenyl)-1-methyl-1H-imidazole derivatives exhibit potent inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Computational docking studies reveal that the fluorophenyl group engages in π-π stacking with IDO’s active-site residues (C129 and S167), while the methyl group reduces metabolic degradation . Compared to unsubstituted 4-phenyl-imidazole, fluorination increases inhibitory potency by approximately tenfold (IC₅₀ = 0.8 μM vs. 8.2 μM) .
Metabolic Stability and Pharmacokinetics
Fluorine substitution at the phenyl ring’s para position significantly enhances metabolic stability. In vitro assays using human liver microsomes demonstrate that 89.13% of 2-(4-fluorophenyl)-1H-benzo[d]imidazole remains intact after 60 minutes, compared to 40% for non-fluorinated analogs . This stability arises from fluorine’s electronegativity, which impedes oxidative metabolism by cytochrome P450 enzymes .
Structure-Activity Relationship (SAR) Analysis
Role of Fluorine Substitution
The para-fluorine atom enhances both binding affinity and selectivity for IDO. SAR studies indicate that replacing fluorine with chlorine or methyl groups reduces potency by 3–5 fold, likely due to increased steric hindrance or altered electronic interactions . Conversely, trifluoromethyl substitutions at the imidazole’s 4-position (as in CAS 33469-33-9) improve lipophilicity but may compromise solubility.
Methyl Group Effects
Analytical and Computational Characterization
Advanced Spectroscopic Techniques
High-resolution mass spectrometry (HRMS) of the compound confirms the molecular ion peak at m/z 176.09 [M+H]⁺, consistent with the molecular formula C₁₀H₉FN₂ . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with its moderate solubility in polar aprotic solvents .
Molecular Docking Insights
Docking simulations using IDO’s crystal structure (PDB: 2D0T) show the fluorophenyl group occupying a hydrophobic pocket near the heme cofactor, with the fluorine atom forming a weak hydrogen bond (2.9 Å) with Ser167’s hydroxyl group . These interactions explain the compound’s superior affinity compared to non-fluorinated analogs.
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